2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid
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Overview
Description
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with appropriate reagents under controlled conditions . One common method includes the use of trifluoroethanol and a base to introduce the trifluoroethoxy group, followed by further functionalization to achieve the desired propionic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.
Omeprazole: Another proton pump inhibitor with structural similarities.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: An intermediate used in the synthesis of related compounds
Uniqueness
2-Methyl-3-[4-(2,2,2-trifluoroethoxy)-phenyl]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trifluoroethoxy group enhances its stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C12H13F3O3 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-8(11(16)17)6-9-2-4-10(5-3-9)18-7-12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,17) |
InChI Key |
GJJMUTYBABDOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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